1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the condensation of phthalic anhydride with primary amines. This reaction is often carried out under controlled conditions to ensure the formation of the desired isoindole-1,3-dione core . Industrial production methods may involve the use of advanced catalytic systems to enhance the yield and purity of the final product .
Chemical Reactions Analysis
1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to the modulation of various biological processes . For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar compounds to 1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide include other isoindole derivatives and phthalimides . These compounds share structural similarities but may differ in their biological activities and applications. For instance, phthalimides are known for their use in the synthesis of various pharmaceuticals and agrochemicals .
Properties
CAS No. |
339226-69-6 |
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Molecular Formula |
C33H22N6O3 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
1,3-dioxo-N,2-bis(4-phenyldiazenylphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C33H22N6O3/c40-31(34-23-12-14-26(15-13-23)37-35-24-7-3-1-4-8-24)22-11-20-29-30(21-22)33(42)39(32(29)41)28-18-16-27(17-19-28)38-36-25-9-5-2-6-10-25/h1-21H,(H,34,40) |
InChI Key |
QNIDCWZARYIPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Origin of Product |
United States |
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